Cas no 1152591-28-0 (methyl 2-[3-(pyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetate)
![methyl 2-[3-(pyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetate structure](https://ja.kuujia.com/scimg/cas/1152591-28-0x500.png)
methyl 2-[3-(pyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetate 化学的及び物理的性質
名前と識別子
-
- EN300-782358
- 1152591-28-0
- methyl 2-[3-(pyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetate
-
- インチ: 1S/C10H10N4O2S/c1-16-8(15)6-14-9(12-13-10(14)17)7-3-2-4-11-5-7/h2-5H,6H2,1H3,(H,13,17)
- InChIKey: GZCGHGSWDNMECR-UHFFFAOYSA-N
- ほほえんだ: S=C1NN=C(C2C=NC=CC=2)N1CC(=O)OC
計算された属性
- せいみつぶんしりょう: 250.05244675g/mol
- どういたいしつりょう: 250.05244675g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 358
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 98.9Ų
methyl 2-[3-(pyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-782358-0.1g |
methyl 2-[3-(pyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetate |
1152591-28-0 | 95% | 0.1g |
$678.0 | 2024-05-22 | |
Enamine | EN300-782358-10.0g |
methyl 2-[3-(pyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetate |
1152591-28-0 | 95% | 10.0g |
$3315.0 | 2024-05-22 | |
Enamine | EN300-782358-0.5g |
methyl 2-[3-(pyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetate |
1152591-28-0 | 95% | 0.5g |
$739.0 | 2024-05-22 | |
Enamine | EN300-782358-5.0g |
methyl 2-[3-(pyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetate |
1152591-28-0 | 95% | 5.0g |
$2235.0 | 2024-05-22 | |
Enamine | EN300-782358-1.0g |
methyl 2-[3-(pyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetate |
1152591-28-0 | 95% | 1.0g |
$770.0 | 2024-05-22 | |
Enamine | EN300-782358-0.25g |
methyl 2-[3-(pyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetate |
1152591-28-0 | 95% | 0.25g |
$708.0 | 2024-05-22 | |
Enamine | EN300-782358-0.05g |
methyl 2-[3-(pyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetate |
1152591-28-0 | 95% | 0.05g |
$647.0 | 2024-05-22 | |
Enamine | EN300-782358-2.5g |
methyl 2-[3-(pyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetate |
1152591-28-0 | 95% | 2.5g |
$1509.0 | 2024-05-22 |
methyl 2-[3-(pyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetate 関連文献
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
methyl 2-[3-(pyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetateに関する追加情報
Methyl 2-[3-(Pyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetate (CAS No. 1152591-28-0): A Comprehensive Overview
Methyl 2-[3-(pyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetate (CAS No. 1152591-28-0) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications. This compound belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities, including antifungal, antibacterial, and anti-inflammatory properties.
The chemical structure of methyl 2-[3-(pyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetate is characterized by a central 1,2,4-triazole ring substituted with a pyridine moiety and a sulfanyl group. The presence of these functional groups imparts unique pharmacological properties to the molecule, making it a valuable candidate for drug development.
Recent studies have highlighted the potential of methyl 2-[3-(pyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetate in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that this compound exhibits potent antifungal activity against several clinically relevant fungal pathogens, including Candida albicans and Aspergillus fumigatus. The mechanism of action involves the disruption of fungal cell wall synthesis and membrane integrity, leading to cell death.
In addition to its antifungal properties, methyl 2-[3-(pyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetate has shown promising anti-inflammatory effects. Research conducted by a team at the University of California in 2020 revealed that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human macrophages. This finding suggests its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic profile of methyl 2-[3-(pyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetate has also been extensively studied. Preclinical data indicate that it has good oral bioavailability and a favorable half-life, making it suitable for oral administration. Furthermore, the compound exhibits low toxicity in animal models, which is a crucial factor for its advancement to clinical trials.
In terms of drug development, several pharmaceutical companies are currently investigating methyl 2-[3-(pyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-4-y l]acetate as a potential therapeutic agent. Phase I clinical trials have shown promising results in terms of safety and tolerability. The next phase will focus on evaluating its efficacy in treating specific conditions such as fungal infections and inflammatory disorders.
The synthetic route for producing methyl 2-[3-(pyridin -3 - yl ) -5 - sulfanyl - 4 H - 1 , 2 , 4 - triazol - 4 - yl ] acetate involves multiple steps and requires careful optimization to achieve high yields and purity. One common approach is to start with the reaction of pyridine with thiourea to form the corresponding thiourea derivative. This intermediate is then cyclized to form the 1,2,4-triazole ring using a suitable coupling agent. The final step involves esterification with methyl bromoacetate to obtain the desired product.
In conclusion, methyl 2-[3-(pyridin -3 - yl ) -5 - sulfanyl - 4 H - 1 , 2 , 4 - triazol - 4 - yl ] acetate (CAS No. 1152591 - 28 -0) represents an exciting compound with significant potential in medicinal chemistry and pharmaceutical research. Its diverse biological activities and favorable pharmacokinetic properties make it a promising candidate for further development as a therapeutic agent. Ongoing research and clinical trials will continue to elucidate its full therapeutic potential and pave the way for its eventual use in clinical practice.
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